1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Antimicrobial Structure-Activity Relationship Drug Discovery

Researchers developing MGL inhibitors often face inconsistent SAR data across halogen-substituted maleimides. This compound delivers quantifiable, reproducible MGL inhibition (IC50 = 5.18 µM), enabling direct potency comparisons within a halogen series. - Selective antifungal activity: MIC of 3.90 µg/mL against S. cerevisiae with no off-target effect on B. subtilis. - Dual-functional battery additive: Enhances cycling retention at 45°C in Ni-rich LNMC/SiOx systems via robust SEI/CEI formation. - CCR5 antagonist building block: Validated for HIV/asthma drug discovery libraries. Supply: ≥98% purity, global stock, ambient shipping.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 6633-22-3
Cat. No. B1294902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
CAS6633-22-3
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC2=O)F
InChIInChI=1S/C10H6FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
InChIKeySBKKXWSZVVDOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (CAS 6633-22-3): Procurement-Relevant Overview of a Differentiated N-Aryl Maleimide


1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, systematically known as N-(4-fluorophenyl)maleimide, is a member of the N-aryl maleimide class, characterized by a maleimide core substituted at the nitrogen with a 4-fluorophenyl group [1]. This structure confers specific electronic and steric properties that differentiate it from other N-aryl maleimides. The compound is a versatile intermediate in medicinal chemistry, where it serves as a precursor for developing biologically active molecules, including CCR5 antagonists [2] and selective enzyme inhibitors [3]. It is also a functional monomer and additive in advanced materials science, particularly in polymer chemistry and as an electrolyte additive for lithium-ion batteries [4].

Medicinal chemistry precursor for CCR5 antagonist and enzyme inhibitor synthesis
Selective enzyme inhibitor building block with reported MGL SAR context
Advanced electrolyte additive for Li-ion battery interphase engineering

Why 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione Cannot Be Simply Replaced by Other N-Aryl Maleimides


Generic substitution among N-aryl maleimides is not feasible due to the profound impact of the aryl substituent on electronic properties, steric bulk, and lipophilicity, which collectively dictate reactivity and biological target engagement [1]. For instance, the 4-fluorophenyl group imparts a specific electronic profile and molecular geometry that can lead to significantly different antimicrobial, enzymatic, and electrochemical performance compared to analogs with chloro, bromo, or alkyl substituents [2]. These differences are quantifiable and directly impact the compound's utility in specific research and industrial applications, necessitating a precise selection based on empirical evidence rather than class-level assumptions.

Electronic Profile May Not Transfer

Fluorine-specific inductive and resonance effects alter reactivity and target engagement relative to other N-aryl maleimides.

Antimicrobial Spectrum Shifts Considerably

4-Fluoro substitution can reduce or eliminate antibacterial activity observed with bromo or chloro analogs, as shown in B. subtilis screening.

Enzyme Inhibition Potency Varies by Halogen

MGL IC50 differs across halogen series; 4-fluoro is not interchangeable with iodo or bromo and requires independent validation.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione: Head-to-Head Data Against Closest Analogs


Superior Antifungal Activity Against S. cerevisiae Compared to N-(4-Bromophenyl)maleimide

In a direct comparative study of eleven N-substituted maleimides, N-(4-fluorophenyl)maleimide exhibited a significantly lower Minimum Inhibitory Concentration (MIC) against the yeast Saccharomyces cerevisiae compared to its 4-bromo analog [1]. The 4-fluoro derivative demonstrated an MIC of 3.90 µg/mL, whereas the 4-bromo derivative required a concentration of 7.81 µg/mL to achieve the same inhibitory effect [1]. This represents a 2-fold improvement in potency, highlighting the critical role of the fluorine substituent in enhancing antifungal activity within this specific structural series.

Antifungal MIC vs 4-Br analog
Head-to-head
3.90 µg/mL vs 7.81 µg/mL
Supports antifungal screening context
S. cerevisiae, disc diffusion; 2-fold lower MIC reported
Antimicrobial Structure-Activity Relationship Drug Discovery

Inferior Antibacterial Activity Against B. subtilis Relative to N-(4-Bromophenyl)maleimide

The same comparative antimicrobial study revealed a stark contrast in antibacterial activity against Gram-positive Bacillus subtilis [1]. While N-(4-fluorophenyl)maleimide was inactive against this strain at the tested concentrations, the 4-bromo analog demonstrated potent activity with an MIC of 64 µg/mL [1]. This indicates a complete loss of antibacterial function in this specific assay due to the fluorine substitution, underscoring the substituent's crucial role in dictating the antimicrobial spectrum.

Antibacterial Activity vs 4-Br
Head-to-head
Inactive vs MIC 64 µg/mL
Supports selectivity profiling context
B. subtilis, disc diffusion; qualitative activity shift
Antibacterial Selectivity Structure-Activity Relationship

Distinct Inhibitory Potency on Monoglyceride Lipase (MGL) in a Halogen Series

In a study evaluating N-substituted maleimides as selective inhibitors of human monoglyceride lipase (MGL), N-(4-fluorophenyl)maleimide (compound 19) demonstrated an IC50 of 5.18 µM [1]. This potency is positioned within a narrow range defined by its halogen analogs, being less potent than the 4-iodo (IC50 = 4.34 µM) and 4-bromo (IC50 = 4.37 µM) derivatives but more potent than the 4-chloro derivative (IC50 = 7.24 µM) [1]. The fluorine atom, therefore, imparts a specific and quantifiable level of inhibitory activity that is not interchangeable with other halogens.

MGL Inhibition IC50 Halogen Series
Head-to-head
5.18 µM (4-F) vs 4.37 µM (4-Br) / 4.34 µM (4-I) / 7.24 µM (4-Cl)
Supports halogen SAR context
Purified human MGL enzymatic assay
Enzyme Inhibition Endocannabinoid System Medicinal Chemistry

Validated Performance as a Dual-Functional Electrolyte Additive in Lithium-Ion Batteries

N-(4-fluorophenyl)maleimide (FPMI) has been specifically validated as a functional electrolyte additive for Ni-rich LNMC/SiOx lithium-ion batteries [1]. Electrochemical studies demonstrate that FPMI undergoes both oxidation and reduction to form protective solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers, a dual-functionality not commonly found in simpler additives [1]. In cycling tests at an elevated temperature of 45°C, cells containing 1.0 wt% FPMI exhibited a capacity retention of approximately 85% after 100 cycles, a significant improvement over the baseline electrolyte without the additive [1].

Battery Additive Cycling
Head-to-head
~85% capacity retention (100 cyc, 45°C)
Supports electrolyte additive evaluation context
LNMC/SiOx full cell, 1.0 wt% FPMI vs baseline
Energy Storage Lithium-Ion Battery Electrolyte Additive

Recommended Application Scenarios for 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Selective Antifungal Research and Development

Researchers developing novel antifungal agents should utilize this compound as a specific tool for targeting Saccharomyces cerevisiae models. The evidence demonstrates a 2-fold improvement in MIC (3.90 µg/mL) compared to the 4-bromo analog [1], while also showing that it is inactive against the Gram-positive bacterium B. subtilis [1]. This selective profile is valuable for reducing off-target antibacterial effects in antifungal screening programs.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Medicinal chemists optimizing inhibitors of monoglyceride lipase (MGL) will find this compound useful as a benchmark for SAR exploration. Its precise IC50 value of 5.18 µM for MGL inhibition [2] provides a quantifiable data point within a halogen substitution series, allowing researchers to directly compare the impact of the 4-fluoro substituent against chloro, bromo, and iodo analogs on potency and potentially other drug-like properties.

Advanced Electrolyte Formulation for High-Energy Lithium-Ion Batteries

Scientists and engineers in the battery industry should procure this compound for use as a dual-functional electrolyte additive in Ni-rich LNMC/SiOx systems. The validated electrochemical performance, specifically the improved cycling retention at 45°C via the formation of both SEI and CEI layers [3], supports its use in developing next-generation batteries with enhanced longevity and interfacial stability for electric vehicle applications.

Synthesis of Specialized CCR5 Antagonist Intermediates

For groups focused on developing therapeutics for HIV, asthma, or autoimmune diseases, this compound serves as a crucial synthetic intermediate. Preliminary pharmacological screening has indicated its utility as a building block for CCR5 antagonists [4], making it a targeted reagent for constructing libraries of potential drug candidates aimed at this chemokine receptor.

Application
Selection Property
Validation Focus
Application Antifungal discovery research (S. cerevisiae model)
Selection Property Selective yeast inhibition vs. Gram-positive bacteria inactivity
Validation Focus MIC endpoint comparison against structural analogs
Application Enzyme inhibition SAR studies (human MGL)
Selection Property Substituent-dependent IC50 profile
Validation Focus Relative potency ranking within halogen series
Application Lithium-ion battery electrolyte engineering
Selection Property Dual-functional SEI/CEI formation
Validation Focus Capacity retention under high-temperature cycling
Application Chemokine receptor (CCR5) research tool synthesis
Selection Property N-aryl maleimide building block for targeted libraries
Validation Focus Synthetic pathway viability and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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